(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound that features a bromine atom, a benzamide group, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Benzamide Group: The benzamide group is introduced through an amidation reaction, typically involving the reaction of the corresponding carboxylic acid or its derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and may require catalysts or specific solvents.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl or other complex structures.
Scientific Research Applications
(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of (E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the (E)-configuration.
N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the bromine atom.
4-bromo-N-(benzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the trimethyl groups.
Uniqueness
(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific structural features, including the (E)-configuration, the presence of a bromine atom, and the trimethyl-substituted benzo[d]thiazole moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-4-6-13(18)7-5-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPRIXCLJBBSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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